

3',5'-Difluoro-2'-nitroacetophenone: Technical Synthesis & Application Guide

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Compound of Interest

Compound Name: 3',5'-Difluoro-2'-nitroacetophenone

CAS No.: 1806304-32-4

Cat. No.: B1413056

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Abstract

3',5'-Difluoro-2'-nitroacetophenone (CAS 1806304-32-4) is a critical fluorinated building block used in the synthesis of high-value pharmaceutical intermediates, particularly for kinase inhibitors and antifungal agents.^[1] Its unique substitution pattern—featuring a nitro group ortho to the acetyl moiety and flanked by fluorine atoms—makes it a privileged scaffold for constructing fused heterocycles such as 4,6-difluoroindoles and 4,6-difluoroindazoles.^[1] This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug development.

Chemical Identity & Physical Properties^{[1][2][3]}

Property	Data
CAS Number	1806304-32-4
IUPAC Name	1-(3,5-Difluoro-2-nitrophenyl)ethanone
Molecular Formula	C ₈ H ₅ F ₂ NO ₃
Molecular Weight	201.13 g/mol
Appearance	Pale yellow to yellow crystalline solid
Melting Point	45–50 °C (Experimental range)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functional Groups	Nitro (-NO ₂), Ketone (-C=O), Fluorine (-F)

Synthesis: Mechanistic Pathway & Protocol

The synthesis of **3',5'-difluoro-2'-nitroacetophenone** is primarily achieved via the regioselective nitration of 3',5'-difluoroacetophenone.^[1] Understanding the directing effects is crucial for maximizing yield and purity.

Mechanistic Logic: Regioselectivity

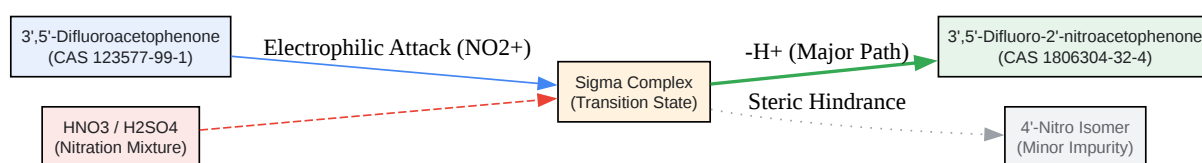
The precursor, 3',5'-difluoroacetophenone (CAS 123577-99-1), possesses two competing directing influences:^[1]

- Acetyl Group (C-1): A strong electron-withdrawing group (EWG) that deactivates the ring and directs meta.^{[1][2]} However, the meta positions (3 and 5) are occupied by fluorine. Thus, substitution must occur at ortho (2, 6) or para (4) positions relative to the acetyl group.
- Fluorine Atoms (C-3, C-5): Weakly deactivating but strongly ortho/para directing.^[1]
 - Position 4: Located between two fluorine atoms. This site suffers from significant steric crowding ("buttressing effect") and electronic repulsion from the lone pairs of the flanking fluorines.

- Position 2 (and 6): Located between the acetyl group and a fluorine atom. While the acetyl group is bulky, the cooperative directing effects of the fluorines (ortho to F-3, para to F-5) and the lack of "F-F sandwiching" make this the kinetically favored site.

Conclusion: The major product is the 2-nitro isomer (Target), with the 4-nitro isomer appearing as a minor impurity.

Visualization: Synthesis Workflow



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Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselective preference for the 2-nitro isomer.

Experimental Protocol (Self-Validating)

Reagents:

- 3',5'-Difluoroacetophenone (1.0 eq)[1]
- Fuming Nitric Acid (>90%) (1.2 eq)
- Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)
- Dichloromethane (DCM) (Extraction)

Step-by-Step Procedure:

- Preparation: Charge a 3-neck round-bottom flask with Conc. H₂SO₄ (5 mL per gram of substrate). Cool to -10 °C using an ice/salt bath. Critical: Low temperature prevents over-nitration and improves regioselectivity.

- Addition: Add 3',5'-difluoroacetophenone dropwise, maintaining internal temperature below 0 °C. Stir for 15 minutes to ensure complete dissolution/protonation.
- Nitration: Prepare a mixture of Fuming HNO₃ and H₂SO₄ (1:1 v/v). Add this mixture dropwise to the reaction flask over 30 minutes, strictly keeping temperature < 0 °C.
- Reaction: Allow the mixture to stir at 0 °C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (higher R_f) should disappear, replaced by a more polar yellow spot (Product).
- Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The product typically precipitates as a gummy yellow solid or oil.
- Work-up: Extract the aqueous slurry with DCM (3x). Wash combined organics with saturated NaHCO₃ (until neutral) and Brine. Dry over anhydrous Na₂SO₄.^[3]
- Purification: Concentrate in vacuo. If the product is an oil, induce crystallization by adding cold ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane) to separate the minor 4-nitro isomer.^[1]

Reactivity & Downstream Applications^[1]

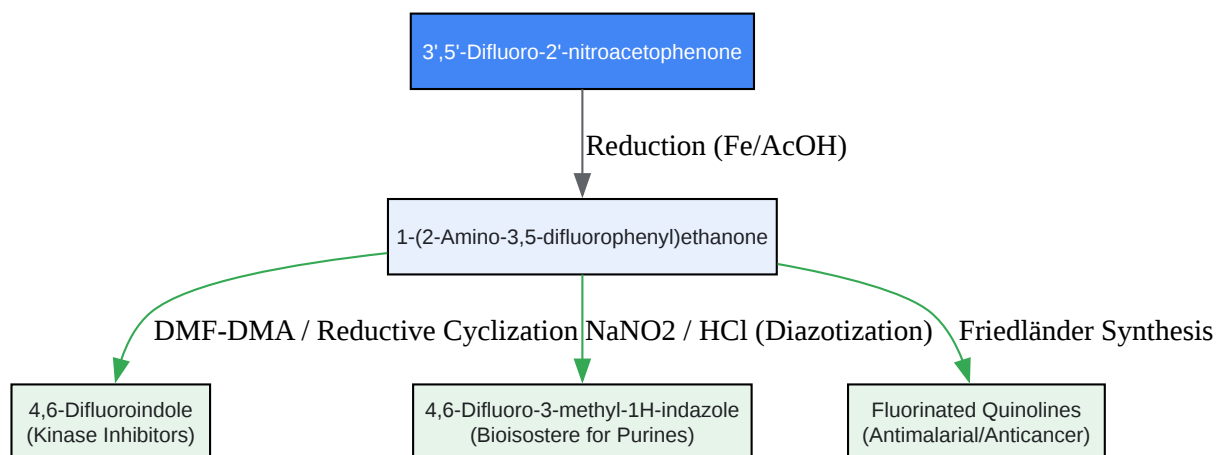
The 2'-nitro group is a "masked" amine.^[1] The primary utility of this compound lies in its reduction to 1-(2-amino-3,5-difluorophenyl)ethanone, a gateway to bicyclic heterocycles.^[1]

Reduction to Aniline

- Reagents: SnCl₂·2H₂O / HCl (Classic) or Fe / NH₄Cl (Mild).
- Mechanism: Nitro group reduction yields the aniline.^[4] The presence of the ortho-acetyl group allows for immediate intramolecular condensation reactions in subsequent steps.

Cyclization Pathways (The Indole/Indazole Core)

This scaffold is uniquely suited for synthesizing 4,6-difluoroindoles and 4,6-difluoroindazoles, which are bioisosteres found in oncology drugs.^[1]



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Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.

[1]

Pharmaceutical Relevance

Kinase Inhibitors

Fluorination at the 4 and 6 positions of an indole or indazole core (derived from this starting material) modulates metabolic stability (blocking P450 oxidation sites) and increases lipophilicity. This motif is frequently screened in EGFR and MEK inhibitor libraries.

Antifungals

The 3,5-difluorophenyl moiety is a structural analog to the 2,4-difluorophenyl group found in Fluconazole and Voriconazole.[1] The 2-nitro derivative allows for the attachment of novel linkers via the nitrogen atom, facilitating the development of next-generation azoles with improved resistance profiles.

Handling & Safety Information

- Hazards: As a nitroaromatic ketone, the compound is potentially explosive if heated under confinement. It is a skin and eye irritant.

- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen).
- Compatibility: Incompatible with strong bases (potential for aldol-like polymerization or haloform cleavage) and strong reducing agents (unless controlled).[1]

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